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molecular formula C7H11NO B8814510 (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one

(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one

Cat. No. B8814510
M. Wt: 125.17 g/mol
InChI Key: CVDLBKMNONQOHJ-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737145B2

Procedure details

A solution of N-Boc nortropinone (0.73 g, 3.24 mmol) in a minimal amount of dichloromethane (1 mL) was treated with a solution of 4 M hydrochloric acid in dioxane (3.2 mL, 12.8 mmol). After stirring for 2.5 days, the reaction was complete by TLC analysis. Solvent was removed under reduced pressure to give 0.52 g of 8-azabicyclo[3.2.1]octan-3-one.
Name
N-Boc nortropinone
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(OC([N:8]1[C@@H:12]2[CH2:13][C:14]([CH2:16][C@H:9]1[CH2:10][CH2:11]2)=[O:15])=O)(C)C.Cl.O1CCOCC1>ClCCl>[CH:9]12[NH:8][CH:12]([CH2:11][CH2:10]1)[CH2:13][C:14](=[O:15])[CH2:16]2

Inputs

Step One
Name
N-Boc nortropinone
Quantity
0.73 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.2 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
C12CC(CC(CC1)N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 128.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07737145B2

Procedure details

A solution of N-Boc nortropinone (0.73 g, 3.24 mmol) in a minimal amount of dichloromethane (1 mL) was treated with a solution of 4 M hydrochloric acid in dioxane (3.2 mL, 12.8 mmol). After stirring for 2.5 days, the reaction was complete by TLC analysis. Solvent was removed under reduced pressure to give 0.52 g of 8-azabicyclo[3.2.1]octan-3-one.
Name
N-Boc nortropinone
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(OC([N:8]1[C@@H:12]2[CH2:13][C:14]([CH2:16][C@H:9]1[CH2:10][CH2:11]2)=[O:15])=O)(C)C.Cl.O1CCOCC1>ClCCl>[CH:9]12[NH:8][CH:12]([CH2:11][CH2:10]1)[CH2:13][C:14](=[O:15])[CH2:16]2

Inputs

Step One
Name
N-Boc nortropinone
Quantity
0.73 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.2 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
C12CC(CC(CC1)N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 128.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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